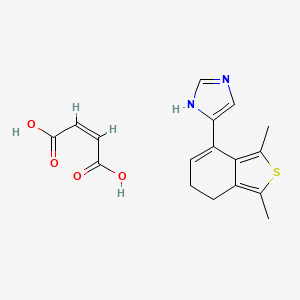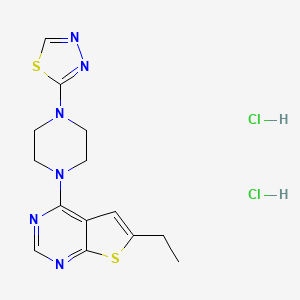
MI-nc (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MI-nc (hydrochloride) is a biochemical that serves as a negative control for MI-2 . It is a weak inhibitor of the menin-MLL fusion protein interaction . Menin is a tumor suppressor protein and a part of the MLL (Mixed Lineage Leukemia) SET1-like histone methyl transferase complex . The association of menin with MLL fusion proteins can lead to oncogenic transformation .
Physical And Chemical Properties Analysis
MI-nc (hydrochloride) is a crystalline solid . It is soluble in DMF (0.5 mg/ml), DMSO (1.3 mg/ml), Ethanol (0.1 mg/ml), and PBS (pH 7.2, 0.16 mg/ml) .科学的研究の応用
Leukemia Research
MI-nc (hydrochloride) is a weak inhibitor of the menin-MLL fusion protein interaction, with an IC50 of 193 μM . It serves as a negative control in experiments involving the more potent MI-2 compound. The menin-MLL interaction is crucial in the development of acute leukemia, and inhibiting this interaction is a promising strategy to counteract the oncogenic activity of MLL fusion proteins .
Cancer Therapeutics Development
As a negative control for MI-2, MI-nc (hydrochloride) aids in the development of cancer therapeutics by providing a baseline against which the efficacy of new inhibitors can be measured. This is particularly relevant in the context of multiple endocrine neoplasia and its associated malignancies .
Epigenetic Regulation Studies
MI-nc (hydrochloride) can be used to understand the role of menin as an essential component of histone methyltransferase complexes involving the mixed lineage leukemia (MLL) gene product. This understanding is vital for studies focusing on epigenetic regulation and its implications in cancer .
Stem Cell Differentiation
In the field of regenerative medicine, MI-nc (hydrochloride) may be used to study the effects of epigenetic molecules on stem cell differentiation. It can help in identifying the role of small molecule drugs in regulating lineage plasticity fates of bone-marrow-derived mesenchymal stem cells .
Drug Screening and Comparative Analysis
MI-nc (hydrochloride) can be utilized in drug screening processes to compare the effects of various compounds on cellular processes such as apoptosis. It provides a reference point to determine the relative potency and efficacy of other drugs targeting the menin-MLL interaction .
Cell Viability and Toxicity Assessments
This compound can also be used in assessing cell viability and toxicity, as it has been tested for these parameters in previous studies. Understanding its impact on cell health is crucial for evaluating its safety profile in a laboratory setting .
作用機序
Target of Action
MI-nc (hydrochloride) primarily targets the menin-MLL fusion protein interaction . Menin, a product of the multiple endocrine neoplasia gene, is an essential co-factor of oncogenic MLL fusion proteins . The menin–MLL interaction is critical for the development of acute leukemia .
Mode of Action
MI-nc (hydrochloride) acts as a weak inhibitor of the menin-MLL fusion protein interaction, with an IC50 of 193 μM . It can be used as a negative control compound for tests involving MI-2, which showed more binding potency with menin, blocked the menin-MLL interaction with an IC50 of 0.45 μM .
Biochemical Pathways
The menin-MLL interaction is a part of the histone methyltransferase complexes . Inhibition of this interaction by MI-nc (hydrochloride) can affect the function of these complexes, potentially leading to changes in gene expression and cellular function .
Pharmacokinetics
Its solubility in various solvents such as ethanol, dmso, and dimethyl formamide is provided . These properties can influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The inhibition of the menin-MLL interaction by MI-nc (hydrochloride) can induce apoptosis in cells expressing MLL fusion proteins . This suggests that it may have potential therapeutic effects in conditions such as leukemia, where MLL fusion proteins play a role .
Action Environment
It’s worth noting that the compound is recommended to be stored at -20°c , suggesting that temperature could affect its stability
特性
IUPAC Name |
6-ethyl-4-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6S2.2ClH/c1-2-10-7-11-12(15-8-16-13(11)22-10)19-3-5-20(6-4-19)14-18-17-9-21-14;;/h7-9H,2-6H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOIGNCIUPMVOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NN=CS4.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)
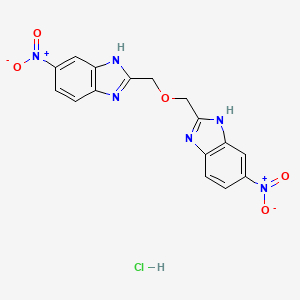
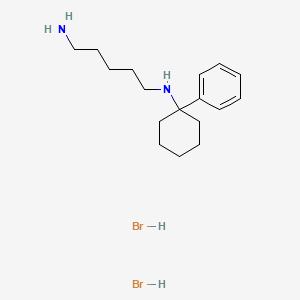
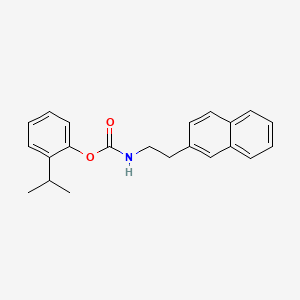
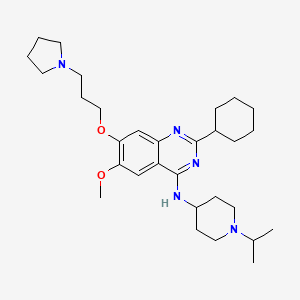
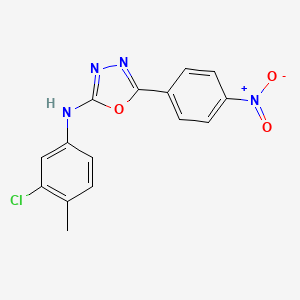
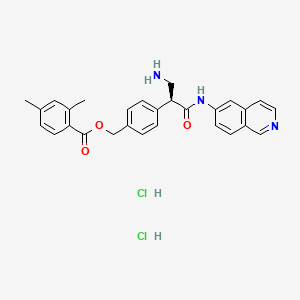
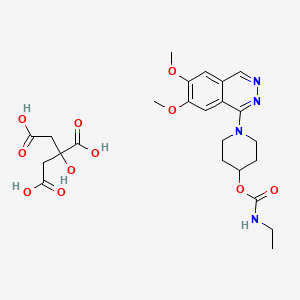
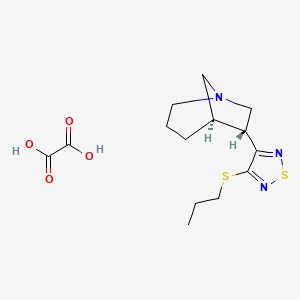
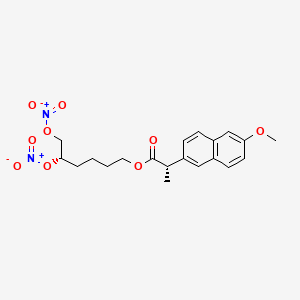
![[2-(Methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B560306.png)
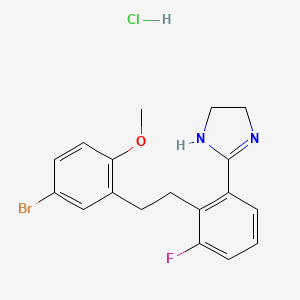
![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)
